COX-2 Enzyme Inhibition Profile: Contextualizing N-Methylacetamide within the 2-Thio-Diarylimidazole Series
The closest structurally characterized analog, 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 1), exhibits 88.5% COX-2 inhibition at 10 μM in a cell-free enzymatic assay, while demonstrating only 60.9% COX-1 inhibition [1]. The target compound's N-methylacetamide group replaces the thiazol-2-yl moiety with a smaller, more conformationally flexible substituent. Although direct COX inhibition data for the target compound are not available, the N-methyl substitution pattern is predicted to reduce steric bulk in the enzyme binding pocket, potentially altering the COX-1/COX-2 selectivity ratio relative to the thiazolyl analog.
| Evidence Dimension | COX-2 percent inhibition at 10 μM |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: 88.5% COX-2 inhibition; 60.9% COX-1 inhibition |
| Quantified Difference | Cannot be calculated; class-level inference only |
| Conditions | Cell-free COX-1/COX-2 enzyme inhibition assay at 10 μM compound concentration |
Why This Matters
This comparator data establishes the COX inhibition potential of the core scaffold, enabling researchers to select the N-methyl variant for structure-selectivity relationship studies where smaller amide substituents are hypothesized to modulate COX-2/COX-1 selectivity.
- [1] Şahin Z, Koçoğlu Kalkan M, Berk B, Yurttaş L, Bender C, Biltekin Kaleli SN, Demirayak Ş. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turk J Chem. 2021;45(6):1841-1853. doi:10.3906/kim-2104-54. View Source
